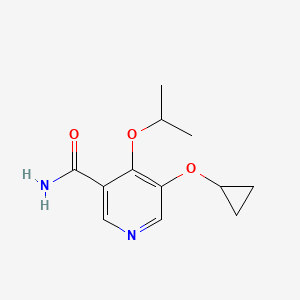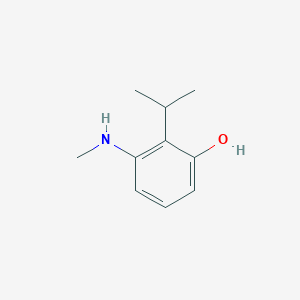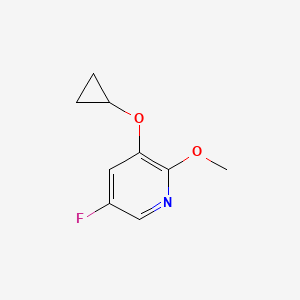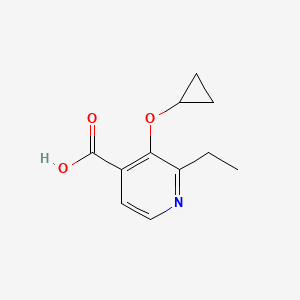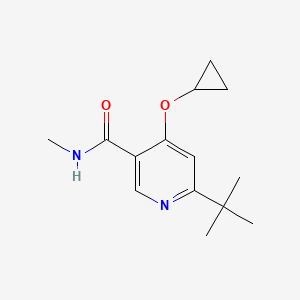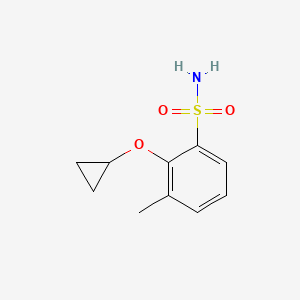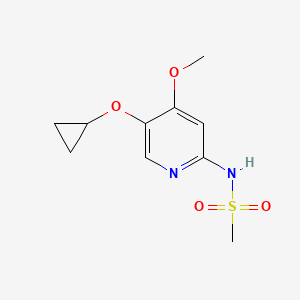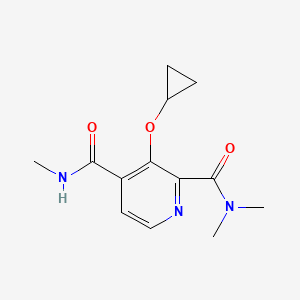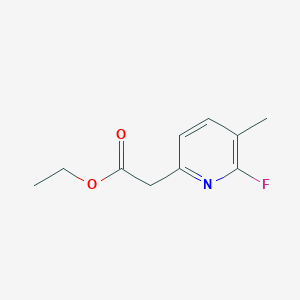
Ethyl 2-fluoro-3-methylpyridine-6-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-fluoro-3-methylpyridine-6-acetate is an organic compound belonging to the class of esters It features a pyridine ring substituted with a fluorine atom at the 2-position, a methyl group at the 3-position, and an ethyl acetate group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-3-methylpyridine-6-acetate typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-3-methylpyridine.
Acetylation: The pyridine derivative undergoes acetylation using ethyl acetate in the presence of a suitable catalyst, such as sulfuric acid or acetic anhydride, under reflux conditions.
Purification: The resulting product is purified through distillation or recrystallization to obtain this compound in high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-fluoro-3-methylpyridine-6-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
Ethyl 2-fluoro-3-methylpyridine-6-acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-fluoro-3-methylpyridine-6-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active pyridine derivative, which can then interact with biological targets and modulate various biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simple ester used as a solvent in various chemical reactions.
2-fluoro-3-methylpyridine: A precursor in the synthesis of ethyl 2-fluoro-3-methylpyridine-6-acetate.
Mthis compound: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and an ester group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
ethyl 2-(6-fluoro-5-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-9(13)6-8-5-4-7(2)10(11)12-8/h4-5H,3,6H2,1-2H3 |
Clé InChI |
GKCDDNVSGJBQCL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC(=C(C=C1)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



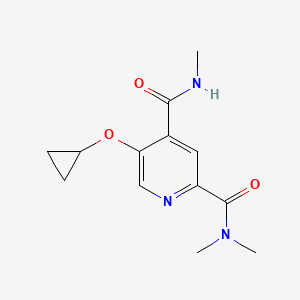
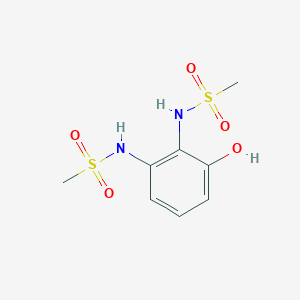
![1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine](/img/structure/B14834442.png)
